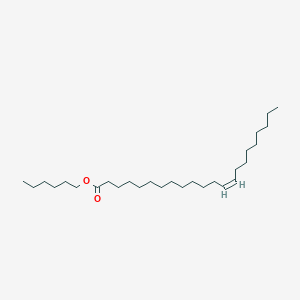

Hexyl (Z)-docos-13-enoate

Beschreibung

Hexyl (Z)-docos-13-enoate (CAS: 19773-56-9) is a long-chain unsaturated ester with the molecular formula C₂₈H₅₄O₂ and an average molecular mass of 422.738 g/mol . Its structure features a 22-carbon fatty acid chain (docos-13-enoic acid) esterified to a hexanol moiety, with a (Z)-configuration double bond at the 13th carbon of the fatty acid chain.

Eigenschaften

CAS-Nummer |

19773-56-9 |

|---|---|

Molekularformel |

C28H54O2 |

Molekulargewicht |

422.7 g/mol |

IUPAC-Name |

hexyl (Z)-docos-13-enoate |

InChI |

InChI=1S/C28H54O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h13-14H,3-12,15-27H2,1-2H3/b14-13- |

InChI-Schlüssel |

BTCSWCWVQVIBDB-YPKPFQOOSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |

Andere CAS-Nummern |

19773-56-9 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Comparison with Other Hexyl Esters

Hexyl esters vary significantly in properties based on the fatty acid chain length and saturation. Key examples include:

Table 1: Hexyl Esters Comparison

Key Observations :

- Chain Length and Volatility: Shorter esters like hexyl acetate (C₈) are highly volatile, contributing to aromatic profiles in food products , whereas longer chains (e.g., hexyl decanoate) exhibit lower volatility and higher boiling points.

Comparison with Other Docosenoate Esters

Docosenoate esters differ in their alcohol moieties and double-bond positions:

Table 2: Docosenoate Esters Comparison

Key Observations :

- Alkyl Chain Length: Octyl (Z)-docos-13-enoate’s longer alcohol chain (C₈ vs.

- Double-Bond Complexity: The presence of two double bonds in (Z)-(Z)-docos-13-en-1-yl icos-11-enoate may improve flexibility but reduce oxidative stability compared to mono-unsaturated analogs .

Comparison with Unsaturated Esters in Natural Products

Unsaturated esters in natural matrices highlight functional differences:

Table 3: Unsaturated Esters in Natural Contexts

Key Observations :

- Position of Unsaturation: Esters with double bonds closer to the ester group (e.g., cis-3-hexenyl acetate) are more volatile and aromatic, whereas distal unsaturation (e.g., C13 in hexyl docos-13-enoate) reduces volatility .

- Biological Activity: Natural unsaturated esters often mediate ecological interactions (e.g., plant-insect communication), whereas synthetic analogs like hexyl (Z)-docos-13-enoate lack documented biological roles .

Research and Industrial Implications

- Market Trends: Octyl (Z)-docos-13-enoate has well-documented global consumption data, indicating established industrial demand , whereas hexyl derivatives remain underexplored commercially.

Q & A

Q. Advanced

- Isotopic labeling : Synthesize ¹³C-labeled Hexyl (Z)-docos-13-enoate to track incorporation into lipid pools via isotope ratio MS.

- Tissue distribution studies : Administer the compound in model organisms (e.g., rodents) and quantify metabolites in plasma, liver, and adipose tissue using LC-MS/MS.

- Enzyme assays : Incubate with esterases (e.g., porcine liver esterase) to identify hydrolysis products and kinetics .

How do extraction techniques impact the recovery of Hexyl (Z)-docos-13-enoate from plant or animal tissues?

Q. Advanced

- Solvent selection : Polar-nonpolar mixtures (e.g., hexane:isopropanol) maximize yield from lipid-rich tissues.

- Ultrasound-assisted extraction (UAE) : Enhances recovery by disrupting cell walls but may degrade heat-labile esters.

- Validation : Compare with supercritical fluid extraction (SFE) to assess technique-specific biases. Recovery rates should be reported with matrix-matched calibration curves .

What computational tools predict the physicochemical properties of Hexyl (Z)-docos-13-enoate?

Q. Advanced

- LogP calculation : Use software like ChemAxon or ACD/Labs to estimate partition coefficients, critical for bioavailability studies.

- Molecular docking : Simulate interactions with lipid-binding proteins (e.g., albumin) using AutoDock Vina.

- QSAR models : Predict toxicity endpoints (e.g., LC50) via platforms like OECD QSAR Toolbox .

How can researchers address batch-to-batch variability in Hexyl (Z)-docos-13-enoate synthesis?

Q. Advanced

- Process analytical technology (PAT) : Implement in-line FTIR to monitor esterification progress.

- Quality-by-design (QbD) : Optimize reaction parameters (temperature, catalyst concentration) via Design of Experiments (DoE).

- Batch tracking : Use LC-UV to archive chromatograms for retrospective analysis of impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.